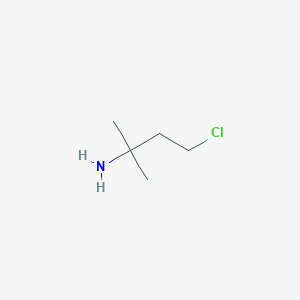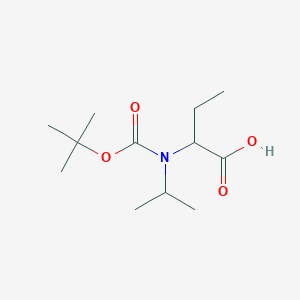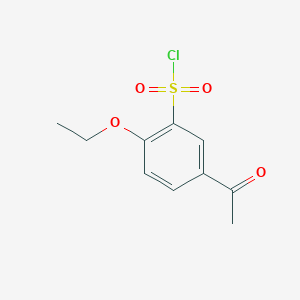
3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate: is a synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester group, a bromine atom, and a hydroxyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination and Hydroxylation of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of new derivatives with substituted functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate the effects of brominated and hydroxylated phenyl rings on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-bromo-phenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-chloro-5-hydroxyphenyl)pyrrolidine-1-carboxylate
Comparison:
- Unique Features: The presence of both bromine and hydroxyl groups on the phenyl ring distinguishes tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate from its analogs. This combination of functional groups can lead to unique reactivity and biological activity.
- Reactivity: The bromine atom can undergo substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions, providing versatility in chemical synthesis and biological interactions.
This detailed article provides a comprehensive overview of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H20BrNO3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-5-4-10(9-17)11-6-12(16)8-13(18)7-11/h6-8,10,18H,4-5,9H2,1-3H3 |
InChI Key |
QKVHXRWWJAFZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)



![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)





![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)

